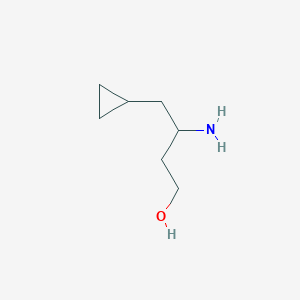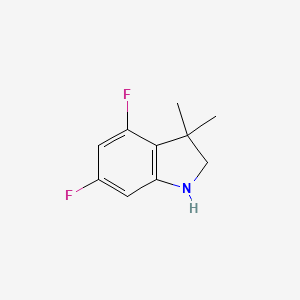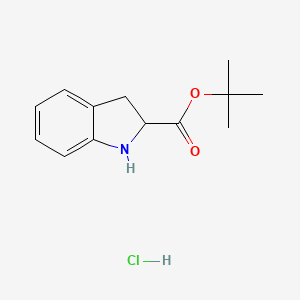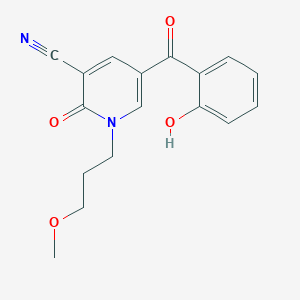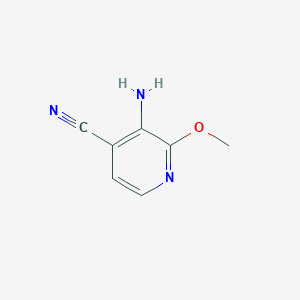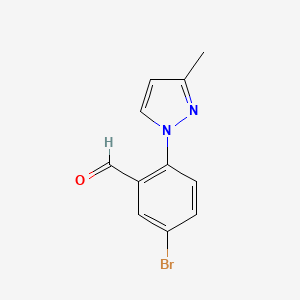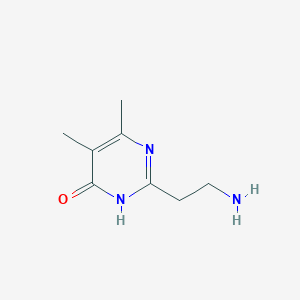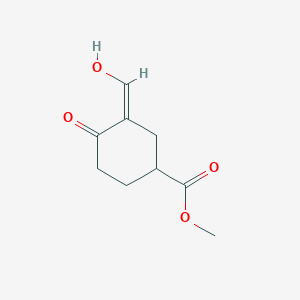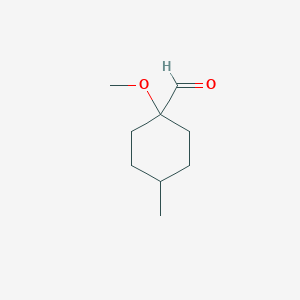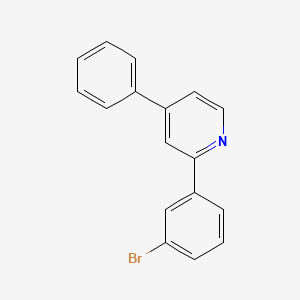![molecular formula C16H21ClN2O2 B13074713 tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate: is a complex organic compound with a fused indole ring system. Let’s break down its structure:
Tert-butyl:
(4aR,9bS): Indicates the stereochemistry at specific positions in the molecule.
8-chloro: Specifies the chlorine atom substitution at position 8.
1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole: Describes the core indole ring system.
2-carboxylate: Refers to the carboxylate functional group at position 2.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole structure . Further modifications can yield the desired chlorinated product.
Reaction Conditions: The Fischer indole synthesis typically employs methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). The overall yield depends on the specific starting materials and reaction conditions.
Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency and scalability.
化学反応の分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: Chlorine substitution at position 8 suggests potential nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).
Major Products: The specific products depend on the reaction conditions and substituents present. Detailed studies are needed to identify the major reaction outcomes.
科学的研究の応用
Chemistry:
Building Blocks: The compound serves as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Biological Activity: Investigate its effects on cellular processes, including potential anticancer properties.
Drug Targets: Identify molecular targets influenced by this compound.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Pharmaceuticals: May contribute to drug development.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific cellular receptors or enzymes, affecting signaling pathways.
特性
分子式 |
C16H21ClN2O2 |
|---|---|
分子量 |
308.80 g/mol |
IUPAC名 |
tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m1/s1 |
InChIキー |
NUSSODRBWFEQDM-TZMCWYRMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


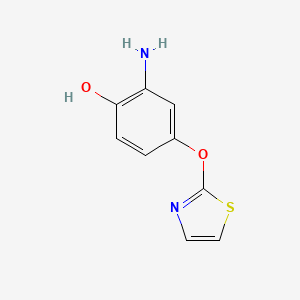
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
